![molecular formula C16H20N2O2S B2827956 1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole CAS No. 956960-37-5](/img/structure/B2827956.png)

1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

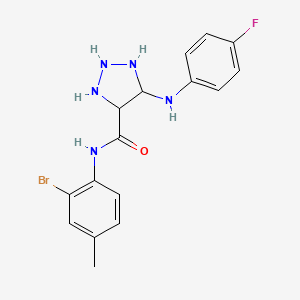

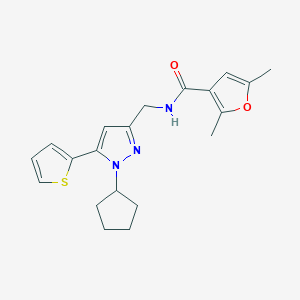

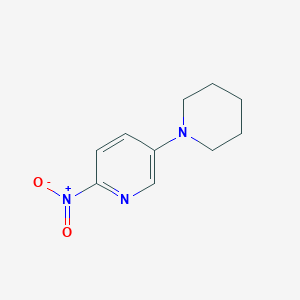

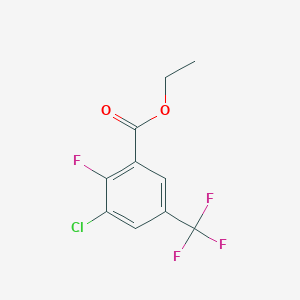

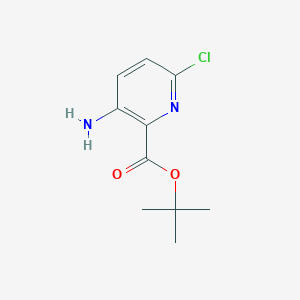

“1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole” is a chemical compound with the CAS Number: 956960-37-5 . It has a molecular weight of 304.41 and its IUPAC name is 1-[(4-tert-butylphenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole . The compound is a solid in physical form .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for this compound is not mentioned in the search results.Molecular Structure Analysis

The molecular structure of this compound comprises of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a tert-butyl group and a phenylsulfonyl group .Physical And Chemical Properties Analysis

The compound is a solid in physical form . Other physical and chemical properties like melting point, boiling point, density are not mentioned in the search results.科学的研究の応用

Cyclooxygenase-2 Inhibitors Synthesis

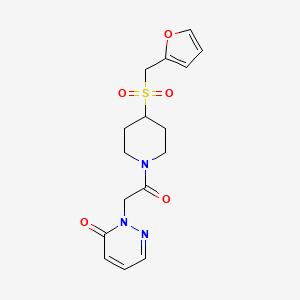

1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole derivatives have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. A study by Penning et al. (1997) focused on synthesizing and evaluating a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit COX-2 both in vitro and in vivo, identifying potent and selective COX-2 inhibitors, with celecoxib as a notable outcome of this research (Penning et al., 1997).

Antimicrobial Activity

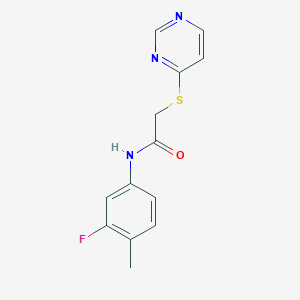

Another significant application of this compound class is in antimicrobial activity. Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety. They found that some derivatives showed antimicrobial activity exceeding that of reference drugs, with derivatives containing one sulfone group being more effective than those with two (Alsaedi, Farghaly, & Shaaban, 2019).

Solvent-Free Synthesis of Pyrano[3,2-c]coumarins

In a green chemistry context, Mahato et al. (2017) utilized a Brønsted acidic ionic liquid catalyst for the solvent-free synthesis of pyrano[3,2-c]coumarins. This method represents an environmentally friendly and efficient synthesis approach, with only water as the byproduct (Mahato et al., 2017).

Antitumor Potential

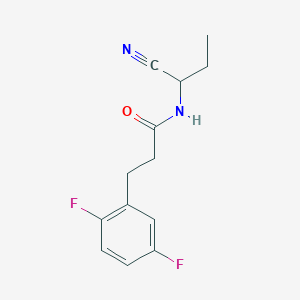

The compound has also been explored for its antitumor potential. Kettmann et al. (2005) designed and synthesized a derivative as a potential antitumor agent. Their single-crystal X-ray analysis aimed to determine the three-dimensional arrangement of pharmacophoric groups, contributing to the understanding of its antitumor properties (Kettmann et al., 2005).

Pyrazole Derivatives in Antibacterial Applications

Furthermore, the synthesis of pyrazole derivatives containing the sulfonamido moiety has been investigated for antibacterial applications. Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, showing significant antibacterial activity (Azab, Youssef, & El‐Bordany, 2013).

Safety and Hazards

作用機序

Target of Action

A structurally similar compound, (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine, is known to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.

特性

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-3-cyclopropylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-16(2,3)13-6-8-14(9-7-13)21(19,20)18-11-10-15(17-18)12-4-5-12/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOGQJZCSRAYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2827880.png)

![2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2827881.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)

![4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B2827888.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827894.png)